2-Ethylacrylic acid

Übersicht

Beschreibung

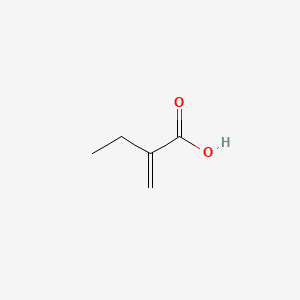

It is an α,β-unsaturated monocarboxylic acid, where the hydrogen at position 2 of acrylic acid is substituted by an ethyl group . This compound is known for its role in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethylacrylic acid can be synthesized through several methods:

Oxidation Method: Ethyl propylene alcohol is oxidized in the presence of an oxidizing agent to generate 2-ethylacrolein, which undergoes further oxidation to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of diethyl ethylmalonate with formaldehyde, followed by hydrolysis, dehydration, and decarboxylation . This method involves the use of potassium hydroxide in ethanol, hydrochloric acid, and diethyl ether for extraction and purification .

Analyse Chemischer Reaktionen

Biochemical Reactions in Metabolism

2-EAA is a critical intermediate in isoleucine catabolism :

-

Step 1 : (2S)-2-Methylbutyryl-CoA undergoes dehydrogenation to form 2-ethylacrylyl-CoA.

-

Step 2 : Methacrylyl-CoA hydratase hydrates 2-ethylacrylyl-CoA to 2-ethylhydracrylyl-CoA.

-

Step 3 : Hydrolysis by 3-hydroxyisobutyryl-CoA hydrolase releases 2-ethylhydracrylic acid (2-EHA) .

Clinical Relevance : Elevated urinary 2-EHA is observed in propionyl-CoA carboxylase deficiency and Barth syndrome , indicating disrupted isoleucine metabolism .

pH-Dependent Membrane Interactions

PEAA demonstrates pH-sensitive interactions with lipid bilayers:

Key Findings :

-

Fusion occurs at 3% w/w PEAA/lipid at pH 6.0.

-

Release efficiency correlates with polymer chain length and concentration .

Derivatization and Functionalization

2-EAA serves as a precursor for esters like 2-ethylhexyl acrylate (via esterification), used in polymer coatings .

Reaction Pathway :

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Poly(2-Ethylacrylic Acid)

This compound is primarily used as a monomer to synthesize poly(this compound), which is a pH-sensitive polymer. This polymer exhibits hemolytic properties that are dependent on pH, making it suitable for drug delivery applications where controlled release is critical. The polymer can disrupt endosomal membranes under acidic conditions, facilitating the release of therapeutic agents into the cytosol of cells .

Polymerization Methods

The polymerization of this compound can be achieved through various methods, including:

- Solution Polymerization : Conducted in aqueous solutions using initiators like potassium persulfate and sodium bisulfite. This method allows for the formation of well-defined polymer structures .

- Covalent Conjugation : Poly(this compound) can be covalently attached to liposomes to enhance their permeability and fusion properties, particularly under acidic conditions .

Drug Delivery Systems

Endosomal Disruption

Research has shown that poly(this compound) can effectively disrupt endosomal membranes, which is beneficial for delivering hydrophilic drugs into cells. In studies comparing various poly(2-alkylacrylic acids), poly(this compound) demonstrated significant potential in enhancing gene transfection efficiency by facilitating the release of DNA from lipoplexes within endosomes .

Clinical Applications

Currently, several polymer-drug conjugates based on poly(this compound) are undergoing clinical trials as anticancer agents. These conjugates leverage the pH-sensitive properties of the polymer to selectively release drugs in tumor environments, which are typically more acidic than normal tissues .

Biomedical Applications

Biocompatibility and Drug Formulation

The biocompatibility of poly(this compound) makes it an attractive candidate for formulating drug delivery systems. Its ability to form hydrogels allows for sustained release formulations that can be tailored for specific therapeutic needs. Research indicates that formulations containing this polymer can improve the stability and efficacy of various drugs .

Wound Healing and Tissue Engineering

In tissue engineering, poly(this compound) is being explored for its potential in creating scaffolds that promote cell adhesion and growth. Its hydrophilic nature and ability to form networks make it suitable for applications in wound healing and regenerative medicine .

Summary of Key Findings

| Application Area | Key Properties | Potential Benefits |

|---|---|---|

| Polymer Synthesis | pH-sensitive, hemolytic properties | Controlled drug release |

| Drug Delivery Systems | Endosomal disruption capability | Enhanced gene transfection |

| Biomedical Applications | Biocompatibility, hydrogel formation | Improved drug stability and efficacy |

| Tissue Engineering | Promotes cell adhesion and growth | Potential for regenerative therapies |

Wirkmechanismus

The mechanism of action of 2-ethylacrylic acid involves its role as a Bronsted acid, capable of donating a proton to an acceptor (Bronsted base) . In biological systems, it participates in metabolic pathways, particularly in the oxidation of isoleucine metabolites . The molecular targets and pathways include enzymes involved in these metabolic processes.

Vergleich Mit ähnlichen Verbindungen

2-Ethylacrylic acid can be compared with other similar compounds such as:

Acrylic Acid: The parent compound, which lacks the ethyl substitution at position 2.

Ethyl Acrylate: An ester of acrylic acid, used in similar industrial applications.

Methacrylic Acid: Another α,β-unsaturated monocarboxylic acid, with a methyl group at position 2 instead of an ethyl group.

Uniqueness: this compound’s unique structure, with an ethyl group at position 2, imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific polymerization and industrial applications.

Biologische Aktivität

2-Ethylacrylic acid (EAA) is a compound of significant interest in the field of polymer science and biomedicine due to its unique biological activities and potential applications. This article explores the biological activity of EAA, focusing on its mechanisms, applications in drug delivery, and recent research findings.

This compound, with the chemical formula CHO, is a colorless liquid that is soluble in water and organic solvents. It is primarily used in the synthesis of polymers and copolymers, which exhibit various biological activities.

Biological Activity Overview

The biological activity of EAA is largely attributed to its role as a building block in poly(2-alkylacrylic acid) polymers. These polymers have demonstrated significant capabilities in drug delivery systems, particularly due to their pH-sensitive properties.

- Endosomal Disruption : Research indicates that poly(this compound) (PEAA) can disrupt endosomal membranes upon acidification, facilitating the release of therapeutic agents into the cytosol. This mechanism is critical for enhancing the efficacy of drug delivery systems .

- Gene Transfection : PEAA has been shown to enhance gene transfection efficiency when used in conjunction with cationic lipoplexes. This property makes it a valuable candidate for gene therapy applications .

- Antibacterial Properties : Recent studies have explored the antibacterial properties of EAA-based polymers, demonstrating their effectiveness against various pathogens through controlled release mechanisms .

Case Studies

- Polymer Drug Conjugates : A study highlighted the use of poly(2-alkylacrylic acid) polymers in drug conjugates that have entered clinical trials for cancer treatment. These conjugates leverage the endosomal-disruptive capabilities of EAA-based polymers to improve drug bioavailability .

- pH-Sensitive Drug Delivery : Chen et al. (1999) investigated proton-induced permeability and fusion of large unilamellar vesicles (LUVs) modified with PEAA. The results showed that these vesicles exhibited rapid lipid mixing upon acidification, indicating potential for targeted drug delivery systems .

- Antibacterial Hydrogel Coatings : A study on layer-by-layer hydrogel coatings incorporating EAA demonstrated pH-dependent antibacterial properties, suggesting applications in biomedical devices to prevent infections .

Data Tables

| Study | Findings | Application |

|---|---|---|

| Jones et al., 2003 | PEAA disrupts endosomes selectively | Drug delivery systems |

| Chen et al., 1999 | Rapid lipid mixing in LUVs at low pH | Targeted drug delivery |

| Recent Study | Antibacterial properties against Staphylococcus aureus | Biomedical coatings |

Eigenschaften

IUPAC Name |

2-methylidenebutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROUWQQRXUBECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62607-09-4 | |

| Record name | Poly(2-ethylacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62607-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10189411 | |

| Record name | 2-Ethylpropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethylacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3586-58-1 | |

| Record name | Ethacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpropenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Release of vesicle contents: This property is particularly relevant for drug delivery, as it allows for controlled release of encapsulated drugs within the acidic environment of endosomes or tumor tissues. [, , , , ]

- Membrane fusion: PEAA can induce fusion between lipid vesicles, potentially enabling delivery of membrane-impermeable substances into cells. [, ]

- Formation of ion channels: Under certain conditions, PEAA can create cation-selective ion channels in lipid bilayers, impacting membrane permeability and potentially influencing cellular signaling. []

A:

- Spectroscopic Data:

A: 2-Ethylacrylic acid, in its polymeric form, exhibits pH-dependent solubility. At neutral to basic pH, the polymer is water-soluble due to the ionization of the carboxylic acid groups. As the pH decreases, the carboxylic acid groups become protonated, rendering the polymer more hydrophobic. This transition influences its interactions with other materials. [, , , , ]

- pH-responsive drug delivery: The pH-dependent solubility and membrane disruption properties of PEAA make it ideal for targeted drug delivery to acidic environments, such as tumor tissues or endosomes. [, , , , ]

- Biosensors: PEAA-modified surfaces could be used to develop pH-sensitive biosensors for detecting changes in pH, potentially finding applications in medical diagnostics or environmental monitoring. [, ]

- Smart materials: PEAA's responsiveness to pH could be harnessed in the development of smart materials that change their properties in response to environmental stimuli. []

ANone: The provided research papers primarily focus on experimental studies of PEAA. Further investigation is needed to determine the extent of computational chemistry and modeling studies conducted on this compound.

ANone: Several studies have investigated the impact of structural modifications on PEAA's properties:

- Molecular Weight: Increasing the molecular weight of PEAA generally enhances its membrane-disrupting activity and shifts the pH of the conformational transition to higher values. [, , ]

- Polymer Composition: Copolymerizing this compound with other monomers, such as methacrylic acid or alkyl methacrylates, allows for fine-tuning of the pH responsiveness and membrane-disrupting activity. [, ] For instance, increasing the hydrophobicity of the copolymer by incorporating longer alkyl chains can enhance membrane disruption at lower pH. []

- Surface Modifications: Attaching PEAA to surfaces or nanoparticles can alter its interaction with lipid bilayers. For example, grafting poly(ethylene glycol) (PEG) onto PEAA-modified liposomes did not hinder the pH-triggered release, suggesting potential for creating stealth liposomes with enhanced circulation times. []

ANone: The research papers provided primarily focus on in vitro studies of PEAA. Further research is needed to fully elucidate its PK/PD profile, including its ADME characteristics and in vivo activity and efficacy.

ANone: While in vivo studies on PEAA are limited in the provided research, some insights can be gleaned:

- In vitro studies: Numerous in vitro studies demonstrate the efficacy of PEAA in disrupting liposomes and releasing their contents under acidic conditions, suggesting its potential for drug delivery applications. [, , , , , ]

- Cell-based assays: PEAA has shown efficacy in facilitating gene transfection by cationic lipoplexes, highlighting its potential for gene delivery applications. [] Additionally, PEAA has demonstrated the ability to selectively disrupt endosomes in cultured human cells, further supporting its use for intracellular drug delivery. []

ANone: The unique properties of this compound, particularly in its polymeric form, lend themselves to a wide range of cross-disciplinary applications. Potential avenues for interdisciplinary research and collaboration include:

- Drug delivery and nanomedicine: Collaboration between polymer chemists, pharmaceutical scientists, and biomedical engineers is crucial to develop PEAA-based drug delivery systems with improved targeting, efficacy, and safety profiles. [, , , , ]

- Material science and engineering: PEAA's pH-responsive behavior makes it an attractive material for developing smart surfaces, sensors, and actuators. Collaborations between polymer chemists, material scientists, and engineers can lead to innovative applications in fields such as microfluidics, biosensing, and soft robotics. [, ]

- Biotechnology and biomaterials: PEAA's ability to interact with lipid membranes opens up possibilities for applications in biotechnology, such as cell manipulation, gene delivery, and development of artificial cell systems. Collaboration between polymer chemists, biologists, and bioengineers is essential to explore these avenues. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.